molecular formula C8H7ClN2O2 B175618 2-Aminoisoindoline-1,3-dione hydrochloride CAS No. 1198286-64-4

2-Aminoisoindoline-1,3-dione hydrochloride

Cat. No. B175618
CAS RN: 1198286-64-4
M. Wt: 198.6 g/mol
InChI Key: KMPFXJGIHPMEGV-UHFFFAOYSA-N
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Description

2-Aminoisoindoline-1,3-dione hydrochloride is a chemical compound with the molecular formula C8H7ClN2O2 . It has a molecular weight of 198.60 g/mol .


Synthesis Analysis

The synthesis of 2-Aminoisoindoline-1,3-dione hydrochloride and its derivatives has been reported in several studies . For instance, one study reported the synthesis, molecular modeling, and in vitro biological evaluation of novel substituted N-amino phthalamide derivatives . Another study described a green and convenient approach for the synthesis of a series of 4H-pyrans using 2-Aminoisoindoline-1,3-dione functionalized by Fe3O4@chloro-silane core-shell nanoparticles .


Molecular Structure Analysis

The molecular structure of 2-Aminoisoindoline-1,3-dione hydrochloride can be represented by the InChI code: InChI=1S/C8H6N2O2.ClH/c9-10-7(11)5-3-1-2-4-6(5)8(10)12;/h1-4H,9H2;1H . The Canonical SMILES representation is C1=CC=C2C(=C1)C(=O)N(C2=O)N.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Aminoisoindoline-1,3-dione hydrochloride include a molecular weight of 198.60 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The compound has a topological polar surface area of 63.4 Ų .

Scientific Research Applications

Pharmaceutical Synthesis

2-Aminoisoindoline-1,3-dione hydrochloride serves as a valuable building block in pharmaceutical research. Researchers have explored its potential for synthesizing novel drug candidates. The isoindoline scaffold, combined with specific functional groups, contributes to the design of bioactive molecules. These derivatives may exhibit antiviral, antibacterial, or antitumor properties .

Herbicides and Agrochemicals

The compound’s reactivity and stability make it suitable for developing herbicides and agrochemicals. Researchers investigate its efficacy in inhibiting specific plant enzymes or disrupting metabolic pathways in weeds. By fine-tuning the substituents on the isoindoline ring, scientists aim to create effective herbicidal agents .

Colorants and Dyes

2-Aminoisoindoline-1,3-dione derivatives can be modified to produce vivid colorants and dyes. Their chromophoric properties make them useful in textile, ink, and paint industries. By introducing various substituents, chemists can tailor the color palette and improve dye stability .

Polymer Additives

In polymer science, this compound contributes to the development of additives that enhance material properties. Researchers explore its compatibility with different polymer matrices, aiming to improve mechanical strength, thermal stability, or flame resistance. These modified polymers find applications in diverse fields, including packaging, automotive components, and electronics .

Organic Synthesis

2-Aminoisoindoline-1,3-dione hydrochloride participates in multicomponent reactions and cascade processes. Its reactivity allows for the construction of complex molecular frameworks. Chemists use it as a versatile intermediate to access various heterocyclic compounds. These synthetic pathways contribute to the diversity of organic chemistry research .

Photochromic Materials

Photochromic compounds change color upon exposure to light, and 2-aminoisoindoline-1,3-dione derivatives exhibit this intriguing property. Researchers investigate their behavior in response to different wavelengths, aiming to create materials for optical switches, sensors, and data storage devices. The isoindoline core undergoes reversible transformations, making it valuable in photoresponsive systems .

Future Directions

In terms of future directions, one study suggested that 2-amino phthalamide scaffold derivatives exhibited good antimicrobial and anticancer activities and might be used as leads for further optimization . This indicates potential future research directions in the development of new drug candidates with improved antimicrobial and anticancer activities.

properties

IUPAC Name

2-aminoisoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c9-10-7(11)5-3-1-2-4-6(5)8(10)12;/h1-4H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPFXJGIHPMEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603665
Record name 2-Amino-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoisoindoline-1,3-dione hydrochloride

CAS RN

1198286-64-4
Record name 1H-Isoindole-1,3(2H)-dione, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198286-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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